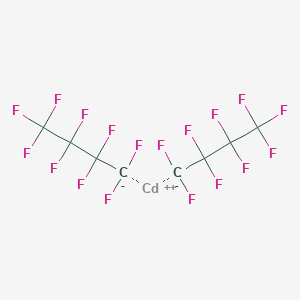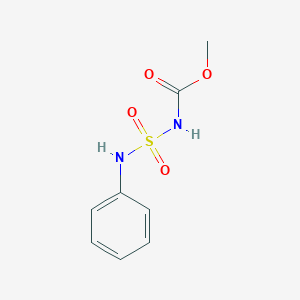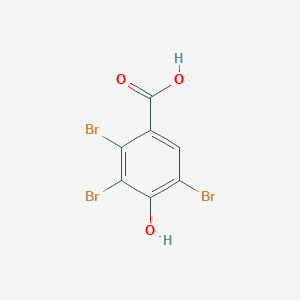![molecular formula C10H16O2S2 B14348243 1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione CAS No. 93272-91-4](/img/structure/B14348243.png)
1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[320]heptane-2,2-dione is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione involves several steps, starting with the preparation of the bicyclic core. The synthetic route typically includes:
Formation of the Bicyclic Core: This can be achieved through a [2+2] cycloaddition reaction, where suitable precursors are reacted under specific conditions to form the bicyclic structure.
Introduction of Functional Groups: The ethenyl and ethylsulfanyl groups are introduced through subsequent reactions, such as alkylation or addition reactions, under controlled conditions.
Oxidation and Reduction Steps: These steps are necessary to achieve the desired oxidation state of the sulfur atom and to introduce the dione functionality.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or thioethers using reducing agents like lithium aluminum hydride.
Substitution: The ethenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex polycyclic structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane: Known for its rigid structure and use in organic synthesis.
Bicyclo[3.2.0]heptane: Similar in structure but with different functional groups and reactivity.
3-Oxabicyclo[3.2.0]heptane-2,4-dione: Used in cycloaddition reactions and as a building block for complex molecules.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
CAS No. |
93272-91-4 |
|---|---|
Molecular Formula |
C10H16O2S2 |
Molecular Weight |
232.4 g/mol |
IUPAC Name |
1-ethenyl-4-ethylsulfanyl-2λ6-thiabicyclo[3.2.0]heptane 2,2-dioxide |
InChI |
InChI=1S/C10H16O2S2/c1-3-10-6-5-8(10)9(13-4-2)7-14(10,11)12/h3,8-9H,1,4-7H2,2H3 |
InChI Key |
IQRKXIGUPTUGHO-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1CS(=O)(=O)C2(C1CC2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


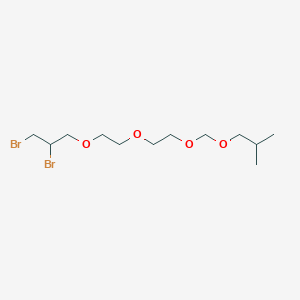
![(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid](/img/structure/B14348183.png)
![Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane](/img/structure/B14348203.png)
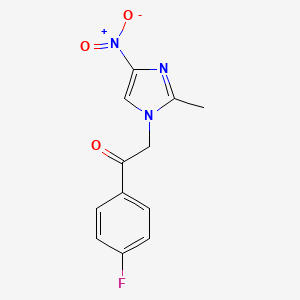
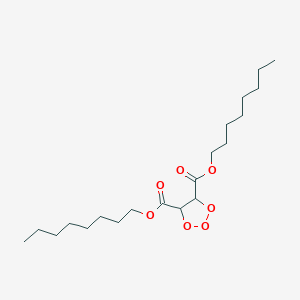
![Tricyclo[4.1.0.0~2,4~]heptane-3-carboxamide](/img/structure/B14348220.png)
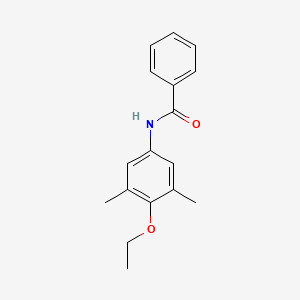
![1,1'-Methylenebis[2-(tetradecyloxy)benzene]](/img/structure/B14348227.png)
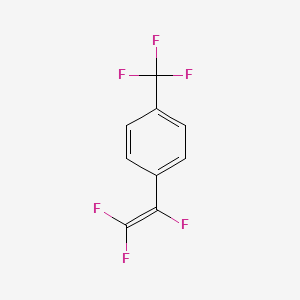

![Bis[(oxiran-2-yl)methyl] pentacosanedioate](/img/structure/B14348232.png)
